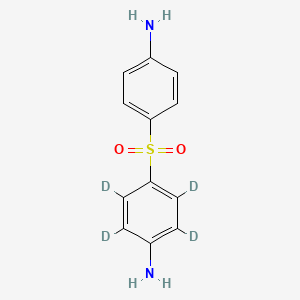
Dapsone-d4
Overview
Description
Dapsone-d4 is a deuterated form of dapsone, a synthetic sulfone compound known for its antibacterial and anti-inflammatory properties. Dapsone, also known as 4,4’-diaminodiphenyl sulfone, has been widely used in the treatment of leprosy and dermatitis herpetiformis. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of dapsone due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dapsone-d4 involves the incorporation of deuterium atoms into the dapsone molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity of the final product. The production process is optimized to minimize the loss of deuterium and ensure the consistency of isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: Dapsone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-hydroxylated metabolites.
Reduction: The nitro groups in this compound can be reduced to amine groups.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.
Major Products Formed:
Oxidation: N-hydroxylated metabolites.
Reduction: Amino derivatives.
Substitution: Various substituted sulfone derivatives.
Scientific Research Applications
Dapsone-d4 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of dapsone in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of dapsone.
Drug Development: Used in the development of new drugs and formulations by providing insights into the behavior of dapsone in the body.
Biological Studies: Employed in studies related to the mechanism of action of dapsone and its effects on various biological targets.
Mechanism of Action
Dapsone-d4, like dapsone, exerts its effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through competition with para-aminobenzoate for the active site of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis. Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of reactive oxygen species and reducing the activity of eosinophil peroxidase on mast cells. These actions lead to a reduction in neutrophil-mediated inflammatory responses.
Comparison with Similar Compounds
Dapsone-d4 can be compared with other sulfone compounds, such as:
Sulfapyridine: Another sulfone used in the treatment of dermatitis herpetiformis.
Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.
Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.
Uniqueness of this compound: The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms helps in reducing the rate of metabolic degradation, making it a valuable tool in scientific research.
Properties
IUPAC Name |
4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKPEGWNLWLTK-NMRLXUNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Q1: How does the choice of Dapsone-d4 as an internal standard impact the accuracy of Dapsone quantification in plasma samples using LC-ESI-MS?
A2: The research article demonstrates that despite the observed signal suppression of this compound by Dapsone, the use of this compound as an internal standard still allows for accurate Dapsone quantification in plasma samples. [] The researchers observed that the slopes of the calibration curves for Dapsone, using this compound as the internal standard, remained close to unity (0.905 +/- 0.048). This suggests that the signal suppression affects both the analyte and the internal standard proportionally, allowing the isotope dilution method to effectively correct for the suppression effect. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

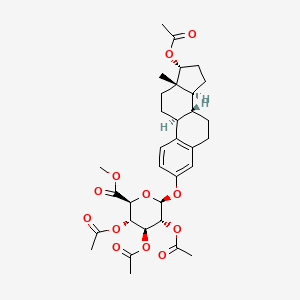
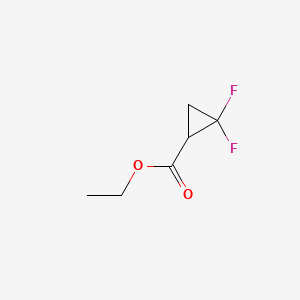
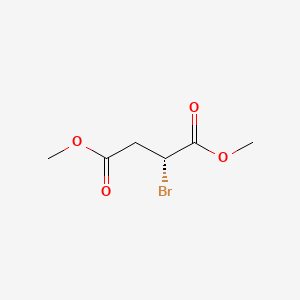
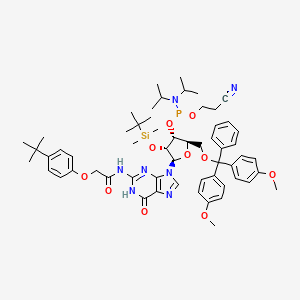

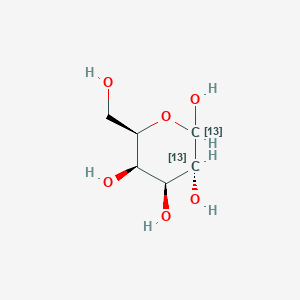
![D-[1,6-13C2]Galactose](/img/structure/B583692.png)
